1-[(4-Hydroxy-9,10-dioxoanthracen-1-yl)amino]-1-oxopropane-2-sulfonic acid;4-methoxyaniline;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Hydroxy-9,10-dioxoanthracen-1-yl)amino]-1-oxopropane-2-sulfonic acid;4-methoxyaniline;hydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an anthracene core with hydroxy and dioxo functional groups, an amino linkage, and a sulfonic acid group. The presence of 4-methoxyaniline and hydrate further adds to its chemical complexity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-9,10-dioxoanthracen-1-yl)amino]-1-oxopropane-2-sulfonic acid;4-methoxyaniline;hydrate typically involves multiple steps, starting from readily available anthracene derivatives. The process includes:
Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Hydroxylation and Oxidation: The aminoanthracene undergoes hydroxylation and oxidation to form the hydroxy and dioxo functional groups.
Coupling with 4-Methoxyaniline: The final step involves coupling the intermediate with 4-methoxyaniline under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-9,10-dioxoanthracen-1-yl)amino]-1-oxopropane-2-sulfonic acid;4-methoxyaniline;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy and amino groups can be oxidized to form quinones and nitroso compounds.
Reduction: The dioxo groups can be reduced to form hydroxyanthracenes.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation Products: Quinones, nitrosoanthracenes.
Reduction Products: Hydroxyanthracenes.
Substitution Products: Alkylated or sulfonated derivatives.
Scientific Research Applications
1-[(4-Hydroxy-9,10-dioxoanthracen-1-yl)amino]-1-oxopropane-2-sulfonic acid;4-methoxyaniline;hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and immunomodulatory effects.
Industry: Utilized in the production of advanced materials and as an analytical reagent for metal ion detection.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by generating reactive oxygen species and interfering with DNA replication.
Antiviral Activity: Inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-Methylamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid butylamide
Uniqueness
1-[(4-Hydroxy-9,10-dioxoanthracen-1-yl)amino]-1-oxopropane-2-sulfonic acid;4-methoxyaniline;hydrate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]-1-oxopropane-2-sulfonic acid;4-methoxyaniline;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7S.C7H9NO.H2O/c1-8(26(23,24)25)17(22)18-11-6-7-12(19)14-13(11)15(20)9-4-2-3-5-10(9)16(14)21;1-9-7-4-2-6(8)3-5-7;/h2-8,19H,1H3,(H,18,22)(H,23,24,25);2-5H,8H2,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITLRYFQEASPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)O.COC1=CC=C(C=C1)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.